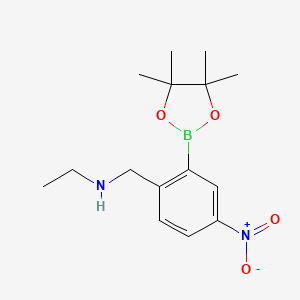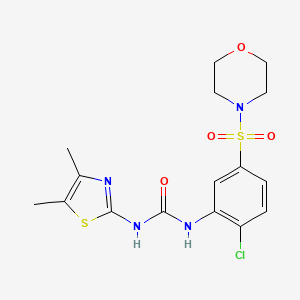
1-(2-Chloro-5-morpholin-4-ylsulfonylphenyl)-3-(4,5-dimethyl-1,3-thiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Chloro-5-morpholin-4-ylsulfonylphenyl)-3-(4,5-dimethyl-1,3-thiazol-2-yl)urea is a useful research compound. Its molecular formula is C16H19ClN4O4S2 and its molecular weight is 430.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticholinesterase and Antioxidant Activities
Compounds structurally related to 1-(2-Chloro-5-morpholin-4-ylsulfonylphenyl)-3-(4,5-dimethyl-1,3-thiazol-2-yl)urea have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases. These studies revealed potent inhibitory activities against both cholinesterases, highlighting their potential in managing conditions like Alzheimer's disease. Additionally, these compounds displayed significant antioxidant activities, suggesting a dual role in neuroprotection by mitigating oxidative stress alongside enzyme inhibition (Kurt et al., 2015).
Cytokinin-like Activity in Plant Morphogenesis
In the realm of agricultural and plant biology research, certain urea derivatives have been identified as potent cytokinins—plant hormones that regulate cell division and differentiation. This discovery is instrumental for in vitro plant morphogenesis studies, offering a synthetic alternative to naturally occurring cytokinins. These urea derivatives, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), have been extensively used to control plant growth and development, presenting a valuable tool for agricultural biotechnology (Ricci & Bertoletti, 2009).
Antitumor and Antimicrobial Activities
Novel thiazolyl urea derivatives related to this compound have been synthesized and assessed for their antitumor and antimicrobial properties. These studies indicate promising antitumor activities against various cancer cell lines, underscoring the potential of these compounds in cancer therapy. Furthermore, certain derivatives have demonstrated potent antimicrobial effects, suggesting a broad spectrum of bioactivity that could be exploited in the development of new therapeutic agents (Ling et al., 2008).
Anticonvulsant Activity
Research into urea/thiourea derivatives has also uncovered their anticonvulsant properties. These compounds have been tested in models of epilepsy, showing effectiveness in controlling seizures. This suggests a potential therapeutic use for urea derivatives in the treatment of epilepsy, contributing to the development of new anticonvulsant drugs (Thakur et al., 2017).
Inhibition of FGF Receptor-1 Tyrosine Kinase
Urea derivatives have also been investigated for their ability to inhibit the FGF receptor-1 tyrosine kinase, a target implicated in various forms of cancer. This research highlights the potential of urea derivatives as selective inhibitors that could serve as the basis for new cancer treatments focused on targeting specific growth factor receptors (Thompson et al., 2000).
properties
IUPAC Name |
1-(2-chloro-5-morpholin-4-ylsulfonylphenyl)-3-(4,5-dimethyl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O4S2/c1-10-11(2)26-16(18-10)20-15(22)19-14-9-12(3-4-13(14)17)27(23,24)21-5-7-25-8-6-21/h3-4,9H,5-8H2,1-2H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALXXLAEZXHWCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

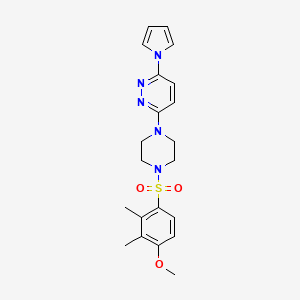
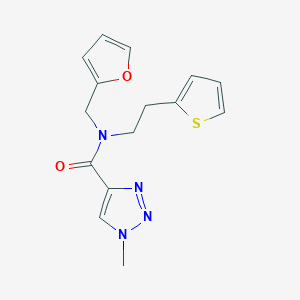
![1-[4-(Benzenesulfonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2990479.png)

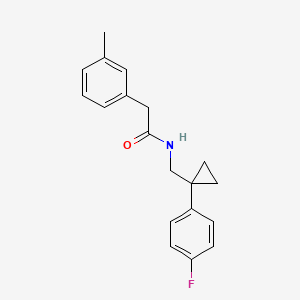
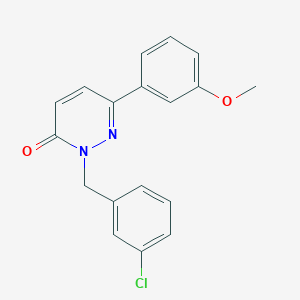

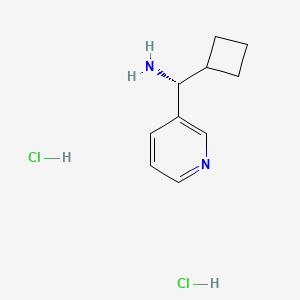
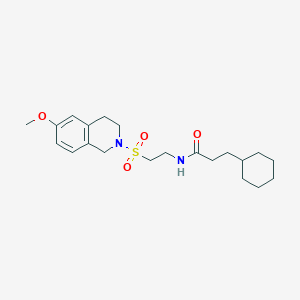
![[1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl][4-(2-pyridyl)piperazino]methanone](/img/structure/B2990490.png)
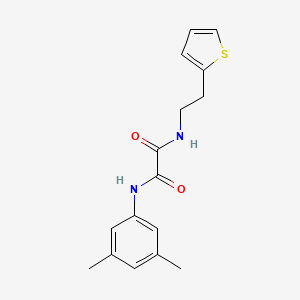
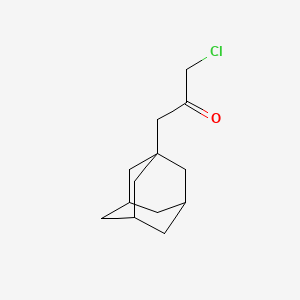
![2-(3-Methoxyphenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2990497.png)
